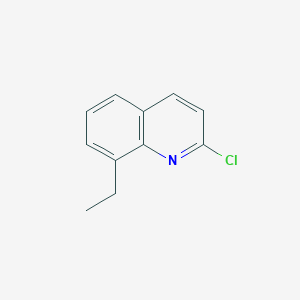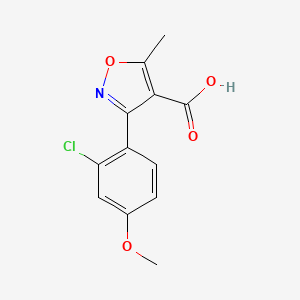![molecular formula C13H8O2 B13687150 Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
Naphtho[2,1-b]furan-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,1-b]furan-1-carbaldehyde is an organic compound that belongs to the class of naphthofurans It is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with an aldehyde functional group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing naphtho[2,1-b]furan-1-carbaldehyde involves an organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy. This method utilizes aryl allyl ethers as starting materials, which undergo high atomic utilization transformation to yield the desired compound . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the oxidation and activation processes.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[2,1-b]furan-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphtho[2,1-b]furan-1-carboxylic acid.
Reduction: Naphtho[2,1-b]furan-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Naphtho[2,1-b]furan-1-carbaldehyde has found applications in several areas of scientific research:
Mecanismo De Acción
The mechanism of action of naphtho[2,1-b]furan-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For instance, certain derivatives have been studied for their ability to inhibit enzymes or interact with cellular receptors, leading to various biological effects . The exact mechanism can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran-3-carbaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
Naphtho[1,2-b]furan-2-carbaldehyde: Differently fused ring system with the aldehyde group at a different position.
Uniqueness
Naphtho[2,1-b]furan-1-carbaldehyde is unique due to its specific ring fusion and the position of the aldehyde group, which can influence its reactivity and the types of derivatives that can be synthesized from it. This uniqueness makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Propiedades
Fórmula molecular |
C13H8O2 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
benzo[e][1]benzofuran-1-carbaldehyde |
InChI |
InChI=1S/C13H8O2/c14-7-10-8-15-12-6-5-9-3-1-2-4-11(9)13(10)12/h1-8H |
Clave InChI |
ILXXIRRRLVDDJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


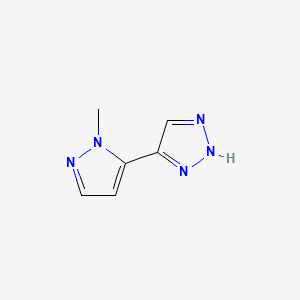
![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)

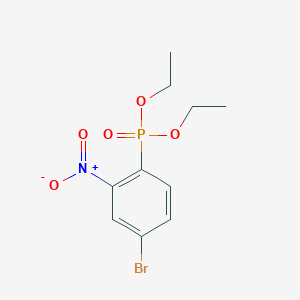
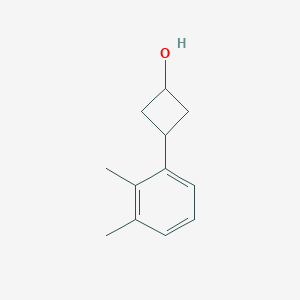
![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)



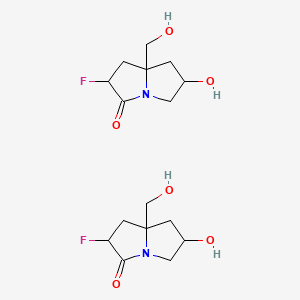
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

